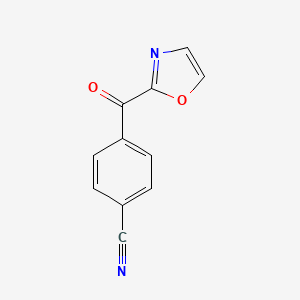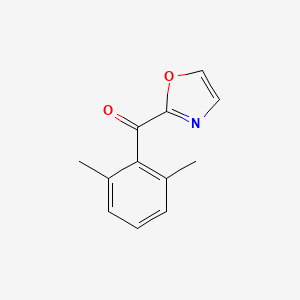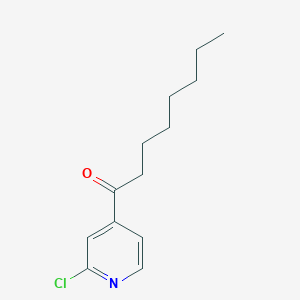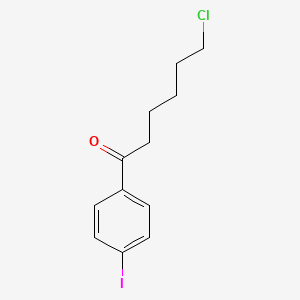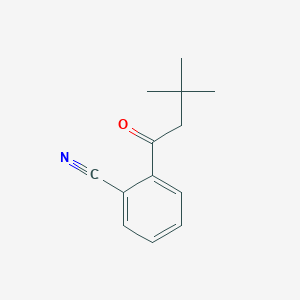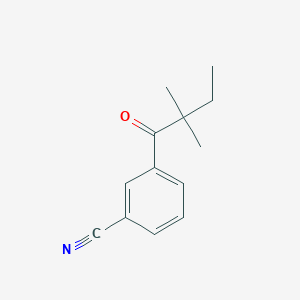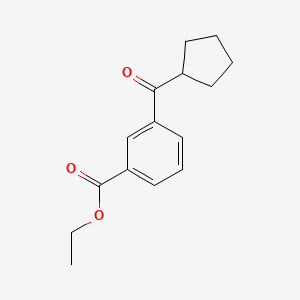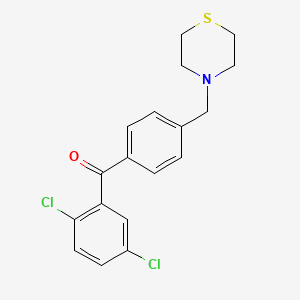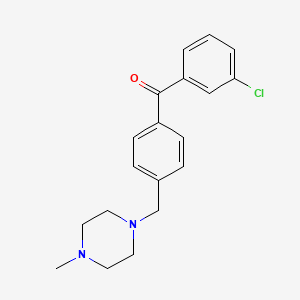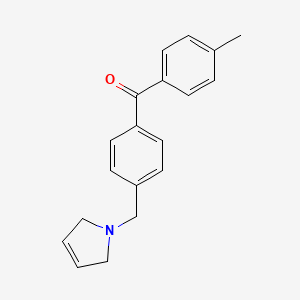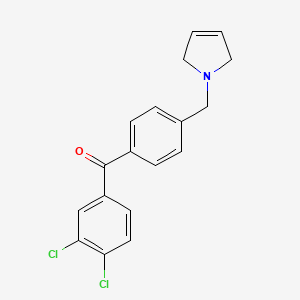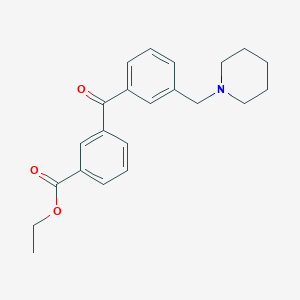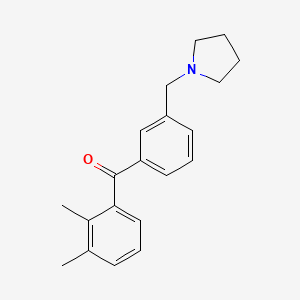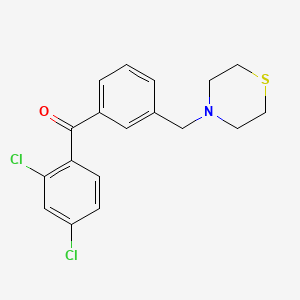
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DTMBP and its derivatives often involves reactions like the one involving 2-quinolinecarbonitriles, demonstrating the chemical versatility of benzophenone derivatives.Chemical Reactions Analysis
Benzophenone derivatives like DTMBP have unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Physical And Chemical Properties Analysis
DTMBP is a colorless solid that is soluble in organic solvents. It has a molecular weight of 366.3 . The exact melting point is not specified, but a related compound, 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone, has a melting point of 176°C.Applications De Recherche Scientifique
Biological Chemistry Applications
Benzophenone photophores, including derivatives similar to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, have unique photochemical properties that are utilized in biological chemistry. Upon excitation, they form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This light-directed covalent attachment process is exploited for binding/contact site mapping of ligand-protein interactions, identification of molecular targets, interactome mapping, and proteome profiling (Dormán et al., 2016).
Material Science Applications
In material science, benzophenone derivatives serve as crucial components for bioconjugation and site-directed modification of biopolymers. They are also used for surface grafting and immobilization techniques, benefiting from their low reactivity towards water, stability in ambient light, and the convenient excitation at 365 nm. These properties make them invaluable in developing new materials and enhancing the functionality of existing ones (Dormán et al., 2016).
Antitumor Activity
Research on novel benzophenone derivatives, including structures analogous to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, has shown potential in medical applications, particularly in antitumor activities. Such compounds have been synthesized and demonstrated potent cytotoxic activity against various cancer cell lines, including P388 murine leukemia and PC-6 human lung carcinoma cells. Their significant antitumor activity highlights the therapeutic potential of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).
Environmental Implications
The widespread use of benzophenone compounds in personal care products has raised concerns regarding their environmental impact. Studies have focused on the degradation mechanisms and by-products of benzophenones, including chlorinated derivatives and phenyl benzoquinones, during water treatment processes. Understanding these mechanisms is crucial for assessing the environmental risk and developing safer alternatives (Sun et al., 2019).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWUNAKZPWAXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643389 | |
| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898787-81-0 | |
| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



